N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a thiophene ring, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Pyridine Ring Functionalization: The pyridine ring is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Thiophene Ring Incorporation: The thiophene ring is added via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Coupling and Amide Formation: The final step involves coupling the functionalized pyridine and thiophene intermediates, followed by amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins, enzymes, and nucleic acids.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-((6-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the pyrazole ring, potentially altering its reactivity and biological activity.
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(furan-3-yl)acetamide: Substitutes the thiophene ring with a furan ring, which may affect its electronic properties and interactions.
Uniqueness
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and rings, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications, offering opportunities for novel discoveries and innovations.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(4-6-19-20)14-3-2-13(9-17-14)10-18-16(21)8-12-5-7-22-11-12/h2-7,9,11H,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHWRSQSBPOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.